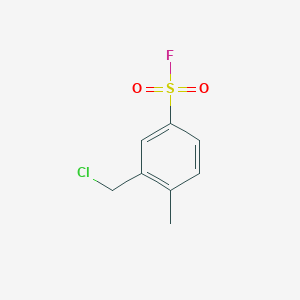

3-(Chloromethyl)-4-methylbenzenesulfonyl fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Chloromethyl)-4-methylbenzenesulfonyl fluoride, also known as CMBS, is a chemical compound that is widely used in scientific research. This compound belongs to the class of sulfonyl fluorides and is commonly used as a reagent for the modification of proteins and enzymes. CMBS has a unique structure that allows it to react selectively with amino acids containing thiol groups, such as cysteine.

Applications De Recherche Scientifique

Synthesis and Derivatization in Organic Chemistry

Derivatives of 3-(Chloromethyl)-4-methylbenzenesulfonyl fluoride have been used in the synthesis of various organic compounds. For instance, Borgarelli et al. (2022) described the synthesis of a scaffold using a similar compound for downstream derivatization towards new 1,4-dihydropyridine molecules, highlighting its utility in organic synthesis (Borgarelli, Lenaers, De Borggraeve, & Ismalaj, 2022). This underscores the versatility of such compounds in creating diverse chemical structures.

Applications in Fluorination Reactions

Compounds similar to this compound have been used in fluorination reactions. Zhu et al. (2015) demonstrated the preparation of a fluorinating reagent using a related compound, which was then applied in the fluorination of oxindoles, showcasing its role in specific fluorination processes (Zhu, Hu, Wang, Yang, & Wu, 2015).

Involvement in Gas Phase Reactions

Research by Isern‐Flecha, Cooks, and Wood (1984) utilized a gas-phase methylation process involving a similar compound, demonstrating its potential in gas-phase chemical reactions and analyses (Isern‐Flecha, Cooks, & Wood, 1984).

Impact on Methane Production and Oxidation

In a study focusing on methane production and oxidation, Frenzel and Bosse (1996) investigated the effects of CH3F, a compound structurally related to this compound, on these processes in various ecological systems (Frenzel & Bosse, 1996). This highlights the compound's relevance in environmental and ecological studies.

Ion Exchange Membrane Production

Tanaka (2015) discussed the use of chloromethyl styrene, a related compound, in the production of ion exchange membranes. These membranes are fundamental in various electrochemical applications due to their high electrochemical properties (Tanaka, 2015).

Mécanisme D'action

Target of Action

3-(Chloromethyl)-4-methylbenzenesulfonyl fluoride is a type of sulfonyl fluoride . Sulfonyl fluorides are known to be used as electrophilic warheads by both medicinal chemists and chemical biologists . They are often used in the development of new synthetic methods .

Mode of Action

Sulfonyl fluorides, in general, are known to interact with their targets through a process called sulfur(vi)-fluoride exchange (sufex) processes . This process involves the transfer of a fluoride ion from the sulfonyl fluoride to a target molecule, resulting in the formation of a new sulfur-fluorine bond .

Biochemical Pathways

For instance, at the cellular energetics level, fluoride is a known inhibitor of glycolysis . It also affects the musculoskeletal systems due to its ability to retain fluoride .

Pharmacokinetics

For example, fluoride is known to form hydrogen fluoride (HF) in water, which diffuses across cell membranes far more easily than fluoride ion . Factors affecting systemic pH play an important role in the absorption, distribution, and excretion of fluoride .

Result of Action

High and chronic exposure to fluoride, a component of the compound, is known to cause cellular apoptosis . This apoptosis is mediated via two vital pathways: mitochondrial-mediated and endoplasmic reticulum stress pathways .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of fluoride in the environment can affect the action of the compound. Fluoride contamination in groundwater is a serious problem worldwide . Moreover, fluorides are present in daily use goods such as mouthwash, toothpaste, and cosmetics, which can increase the fluoride levels in the environment .

Propriétés

IUPAC Name |

3-(chloromethyl)-4-methylbenzenesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO2S/c1-6-2-3-8(13(10,11)12)4-7(6)5-9/h2-4H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHZTULIGBYQYRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)F)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethylsulfanyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2437091.png)

![3-(2-chlorophenyl)-5-[(1Z)-1-(dimethylamino)-4,4,4-trifluoro-3-oxobut-1-en-2-yl]-1,2-oxazole-4-carbonitrile](/img/structure/B2437097.png)

![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone](/img/structure/B2437099.png)

![2-methyl-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2437102.png)

![N-(3,4-dichlorophenyl)-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxamide](/img/structure/B2437103.png)

![8-[3-(Benzenesulfonyl)-6-fluoroquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2437104.png)

![2-({(E,2E)-3-[4-(dimethylamino)phenyl]-2-propenylidene}amino)-3-thiophenecarbonitrile](/img/structure/B2437111.png)